molecular formula C14H14BrN3O3 B2437109 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 2097931-34-3

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2437109
CAS No.: 2097931-34-3
M. Wt: 352.188
InChI Key: VMNXOHVPZBKWBY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridazinone Formation: The pyridazinone moiety is synthesized through the condensation of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The final step involves coupling the furan and pyridazinone intermediates through amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyridazinone moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced forms of the pyridazinone moiety

    Substitution: Substituted derivatives at the bromine position

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, cyclopropyl group, and pyridazinone moiety provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-12-5-4-11(21-12)14(20)16-7-8-18-13(19)6-3-10(17-18)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXOHVPZBKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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